BenchChemオンラインストアへようこそ!

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

Affinity chromatography Enzyme purification Biotherapeutic manufacturing

This N-alkylated iminosugar features a C5-carboxylate spacer enabling covalent, oriented immobilization onto amino-functionalized supports via amide coupling—a critical advantage absent in unsubstituted DGJ, NB-DGJ, and N-aminohexyl-DGJ. It is the only DGJ-class ligand with published evidence demonstrating >90% target purity for recombinant human α-galactosidase A in a single affinity step and full binding capacity retention after 0.5 M NaOH clean-in-place cycles. Selected from a six-ligand screen as the sole candidate advanced to resin prototyping for α-Gal A, glucocerebrosidase, and acid α-glucosidase. The terminal carboxylate also enables direct, single-step conjugation of amine-terminated fluorophores for lysosomal storage disorder imaging probes.

Molecular Formula C₁₂H₂₃NO₆
Molecular Weight 277.31
CAS No. 1240479-07-5
Cat. No. B1140862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
CAS1240479-07-5
Synonyms(2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid; 
Molecular FormulaC₁₂H₂₃NO₆
Molecular Weight277.31
Structural Identifiers
SMILESC1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
InChIInChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9?,11-,12+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-5-Carboxypentyl-1-deoxygalactonojirimycin (CAS 1240479-07-5) Matters in Glycosidase Tool Compound Procurement


The compound 6-[(3S,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid, commonly named N-5-Carboxypentyl-1-deoxygalactonojirimycin (N5C-DGJ), is an N-alkylated iminosugar of the 1-deoxygalactonojirimycin (DGJ) class. It features a C5-carboxylate spacer arm that enables covalent immobilization onto solid supports, a property absent in the parent DGJ scaffold [1]. This structural feature underpins its primary documented application as an affinity chromatography ligand for glycoside-cleaving enzymes, most notably human α-galactosidase A, and distinguishes it from pharmacologically-oriented DGJ analogs [2].

Generic Substitution Pitfalls: Why Not All 1-Deoxygalactonojirimycin Analogs Are Interchangeable with CAS 1240479-07-5


Although the 1-deoxygalactonojirimycin core is conserved across multiple commercially available analogs, the N-substituent fundamentally dictates functional applicability. Unsubstituted DGJ and N-butyl-DGJ (Lucerastat) act as soluble, reversible active-site inhibitors and pharmacological chaperones, but lack a terminal functional group for oriented, covalent surface attachment [1]. Conversely, N-aminohexyl-DGJ provides an alternative conjugation handle but introduces a cationic amine rather than the anionic carboxylate of N5C-DGJ, altering both the charge character of the linker and the preferred coupling chemistry [2]. Procurement of a non-carboxylated analog for affinity resin construction will result in either immobilization failure or altered orientation of the ligand, directly compromising binding capacity and column regenerability [3].

N5C-DGJ (CAS 1240479-07-5): Quantitative Differentiation Evidence Against Closest Analogs


Small-Molecule Screening: N5C-DGJ Selected Over Five Other Glycosidase Ligands for α-Galactosidase A Affinity Resin Development

In a comparative small-molecule screen evaluating six candidate ligands for α-galactosidase A (α-Gal A) affinity purification — deoxygalactonojirimycin (DGJ), N-(n-butyl)deoxygalactonojirimycin, N-5-carboxypentyl-1-deoxygalactonojirimycin (N5C-DGJ), galactostatin bisulfite, deoxynojirimycin, and calystegine B2 — N5C-DGJ was the compound ultimately selected and validated for affinity resin construction [1]. All six compounds increased the Tm of α-Gal A, confirming target engagement, but N5C-DGJ uniquely provided both enzyme-binding affinity and a terminal carboxylate for oriented covalent immobilization [1].

Affinity chromatography Enzyme purification Biotherapeutic manufacturing

NaOH Sanitization Tolerance: N5C-DGJ Affinity Resin Retains Full Binding Capacity After 0.5 M NaOH Treatment

The N5C-DGJ-conjugated affinity resin tolerated exposure to 0.5 M sodium hydroxide with no measurable loss of α-Gal A binding capacity, a critical requirement for large-scale biotherapeutic manufacturing where clean-in-place (CIP) protocols demand repeated alkali sanitization [1]. This tolerance is directly attributable to the chemical stability of the amide/urea linkage formed between the N5C-DGJ carboxylate and the resin amine, a linkage chemistry not accessible with DGJ (no carboxyl) or NB-DGJ (no carboxyl) [2].

Resin regenerability Bioprocess sanitation GMP manufacturing

Purification Performance: N5C-DGJ Affinity Resin Delivers >90% Pure α-Galactosidase A with Retained Specific Activity

When N5C-DGJ was immobilized on an amino-functionalized Sepharose support and used to purify recombinant human α-Gal A directly from CHO cell conditioned medium, the resulting enzyme exhibited purity greater than 90% with expected thermal stability and specific activity [1]. This performance was achieved in a single affinity capture step, contrasting with the traditional multi-column purification train required for α-Gal A manufacturing, which typically involves ion exchange, hydrophobic interaction, and size exclusion chromatography [1]. No comparable single-step affinity purification data have been published for DGJ, NB-DGJ, or N-aminohexyl-DGJ resins.

Biotherapeutic enzyme purification Enzyme replacement therapy Downstream processing

Carboxylate Spacer Enables Site-Directed Conjugation Chemistry Unavailable to DGJ and NB-DGJ

N5C-DGJ possesses a terminal carboxylic acid on its N-alkyl substituent, enabling amide bond formation with amino-functionalized solid supports via standard EDC/NHS or similar carbodiimide coupling chemistry [1]. This is a critical structural differentiator from DGJ (no N-alkyl substituent), NB-DGJ (terminal methyl, no functional group), and N-aminohexyl-DGJ (terminal amine requiring reversed-polarity coupling with carboxyl-functionalized resins) [2]. The carboxypentyl chain length (C5) was specifically noted in the patent literature as the embodiment for spacer length enabling optimal presentation of the DGJ headgroup for enzyme binding [3].

Ligand immobilization Solid-phase synthesis Affinity resin chemistry

Synthetic Accessibility: N5C-DGJ as a Reliable Intermediate for Fluorescent Probe Derivatization vs. N-Aminohexyl-DGJ

In the Fröhlich et al. (2011) study, both N-carboxypentyl- and N-aminohexyl-1-deoxy-D-galactonojirimycin were evaluated as intermediates for generating N-dansyl fluorescent probes. The N-carboxypentyl derivative (N5C-DGJ) reacted directly with N-dansyl-1,6-diaminohexane via its terminal carboxylic acid to yield the chain-extended fluorescent derivative, while the N-aminohexyl analog required partial protection/deprotection steps before further derivatization [1]. This synthetic accessibility advantage is specific to the carboxylate-terminated spacer.

Fluorescent probe synthesis Chemical biology tools Carbohydrate chemistry

High-Value Application Scenarios for N-5-Carboxypentyl-1-deoxygalactonojirimycin (CAS 1240479-07-5) Based on Quantitative Evidence


GMP-Ready Affinity Chromatography Resin Construction for Enzyme Replacement Therapy (ERT) Manufacturing

When developing a single-step affinity purification process for recombinant human α-galactosidase A destined for Fabry disease ERT, N5C-DGJ is the only DGJ-class ligand with published evidence demonstrating >90% target purity in a single chromatographic step and full retention of binding capacity after 0.5 M NaOH clean-in-place cycles [1]. Procurement of NB-DGJ or DGJ for this purpose lacks any published resin performance data, introducing unquantified process risk. The carboxypentyl spacer of N5C-DGJ enables oriented immobilization onto amino-functionalized chromatography supports via well-established amide coupling chemistry, a conjugation strategy explicitly described in the patent literature for glycoside-cleaving enzyme purification [2].

Fluorescent Glycosidase Probe Development via Carboxylate-Mediated Conjugation

Research groups synthesizing fluorescently labeled iminosugar probes for lysosomal storage disorder cell imaging should select N5C-DGJ over N-aminohexyl-DGJ as the synthetic intermediate. The terminal carboxylate of N5C-DGJ reacts directly with amine-terminated fluorophores (e.g., dansyl-1,6-diaminohexane) in a single step without protecting group manipulation, whereas the N-aminohexyl analog requires additional synthetic operations [1]. This documented difference in synthetic step economy is directly relevant to procurement decisions when synthesizing terminally N-dansyl substituted DGJ derivatives as selective intracellular organellar probes for GM1 gangliosidosis research [1].

Ligand Screening and Affinity Resin Prototyping for Acid Hydrolase Purification

When screening immobilized small-molecule ligands for purifying challenging acid hydrolases beyond α-Gal A (e.g., glucocerebrosidase, acid alpha-glucosidase), N5C-DGJ represents the structurally validated starting point: it was the only compound advanced to resin prototyping from a six-ligand comparative screen that included DGJ, NB-DGJ, galactostatin bisulfite, deoxynojirimycin, and calystegine B2 [1]. The patent covering this application explicitly claims N5C-DGJ conjugation for the purification of α-Gal A, glucocerebrosidase (GCB), and acid alpha-glucosidase (GAA), providing freedom-to-operate justification for procuring this specific analog over others lacking such explicit intellectual property coverage [2].

Immobilized Iminosugar Studies Requiring Defined Resin Surface Chemistry

For academic or industrial groups studying enzyme-ligand interactions on solid supports, N5C-DGJ enables precise control over ligand orientation because immobilization occurs exclusively through the terminal carboxylate, leaving the DGJ headgroup uniformly presented for enzyme recognition. This is in contrast to DGJ, which, if immobilized through ring hydroxyls, would generate a heterogeneous population of orientations with unpredictable binding properties [1] [2]. The documented thermal stability and specific activity of α-Gal A eluted from N5C-DGJ resin confirm that the ligand orientation preserves native enzyme–ligand interaction geometry [1].

Quote Request

Request a Quote for 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.